molecular formula C16H20ClN3O2 B6135266 (1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol

(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol

Cat. No. B6135266
M. Wt: 321.80 g/mol
InChI Key: LQAMWAYOFIMSCG-UHFFFAOYSA-N
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Description

(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Scientific Research Applications

(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-convulsant properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of (1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol is not fully understood. However, it is believed that this compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, (1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol has been shown to induce apoptosis in cancer cells, possibly through the activation of caspase-3.
Biochemical and Physiological Effects:
(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and interleukin-6 (IL-6). Additionally, (1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Advantages and Limitations for Lab Experiments

The advantages of using (1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol in lab experiments include its potential therapeutic applications and its ability to exhibit various biochemical and physiological effects. However, the limitations of using this compound include its limited solubility in water, which may affect its bioavailability, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of (1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol. One potential direction is the development of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the synthesis of analogs of (1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol may lead to the discovery of more potent and selective compounds for drug development.

Synthesis Methods

The synthesis of (1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzohydrazide. This compound is then reacted with ethyl chloroacetate and sodium ethoxide to form 2-chlorobenzoylacetohydrazide. The final step involves the reaction of 2-chlorobenzoylacetohydrazide with piperidine and formaldehyde to form (1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol.

properties

IUPAC Name

[1-[[3-[(2-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c17-14-7-2-1-5-12(14)9-15-18-16(22-19-15)10-20-8-4-3-6-13(20)11-21/h1-2,5,7,13,21H,3-4,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAMWAYOFIMSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=NC(=NO2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-{[3-(2-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol

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